molecular formula C19H22ClN3O2S B7479157 CID 20974800

CID 20974800

Cat. No. B7479157
M. Wt: 391.9 g/mol
InChI Key: UIYBVDKYJXSRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 20974800 is a chemical compound that has been widely studied in scientific research. It is a small molecule inhibitor that has shown potential in various applications, including cancer treatment and drug discovery.

Mechanism of Action

CID 20974800 exerts its effects by inhibiting the activity of CDK2 and GSK-3β. CDK2 is a key regulator of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and inhibition of cell proliferation. GSK-3β is involved in various cellular processes, including glucose metabolism, gene expression, and cell signaling. Inhibition of GSK-3β by this compound has been shown to lead to apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of CDK2 and GSK-3β, leading to cell cycle arrest, inhibition of cell proliferation, and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of the pro-inflammatory enzyme, cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

CID 20974800 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research, and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on CID 20974800. One area of research is the development of more potent and selective inhibitors of CDK2 and GSK-3β. Another area of research is the development of new drug delivery systems to improve the solubility and bioavailability of this compound. Additionally, this compound could be studied for its potential in other applications, such as neurodegenerative diseases and diabetes. Overall, this compound has shown great promise in scientific research, and further studies could lead to new discoveries and advancements in various fields.

Synthesis Methods

CID 20974800 is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis of this compound involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 4-methylpiperazine in the presence of a base. The resulting product is then subjected to further reactions, including hydrogenation and acetylation, to yield the final product, this compound.

Scientific Research Applications

CID 20974800 has been extensively studied in scientific research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as a drug discovery tool. It has been shown to be a potent inhibitor of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), which are involved in various cellular processes.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-13-22-17(12-26-13)6-9-21-18(24)14-7-10-23(11-8-14)19(25)15-2-4-16(20)5-3-15/h2-5,12,14H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYBVDKYJXSRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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